4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Overview
Description
4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H21N3O4 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.15320616 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Catalysis
Research by Imamoto et al. (2012) highlights the synthesis of P-chiral phosphine ligands for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This approach underscores the importance of catalyst design in pharmaceutical synthesis, potentially applicable for the synthesis or functional modification of compounds like the one you're interested in (Imamoto et al., 2012).
Antipsychotic Potential
A study by Norman et al. (1996) evaluated heterocyclic carboxamides for antipsychotic properties. This research demonstrates the therapeutic potential of structurally complex carboxamides in treating psychiatric disorders. Such methodologies could be relevant for assessing the biological activity of the compound (Norman et al., 1996).
Fluorescence and Sensing Applications
Dorazco‐González et al. (2014) explored dicationic derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide for fluorescent anion sensing in water, demonstrating the utility of quinoline derivatives in developing sensitive and selective sensors for anions. This indicates potential applications of your compound in the development of chemical sensors or fluorescent markers (Dorazco‐González et al., 2014).
Antimicrobial and Antifibrotic Research
The study of novel quinoline carboxamides as potent inhibitors of ataxia telangiectasia mutated (ATM) kinase by Degorce et al. (2016) suggests a framework for developing compounds targeting specific proteins implicated in disease pathways, including potential antifibrotic applications (Degorce et al., 2016).
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-N-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c1-13-20(23(28)26-15-4-3-9-24-11-15)21(22-16(25-13)5-2-6-17(22)27)14-7-8-18-19(10-14)30-12-29-18/h3-4,7-11,21,25H,2,5-6,12H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQPSXFWSPXLCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC4=C(C=C3)OCO4)C(=O)NC5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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